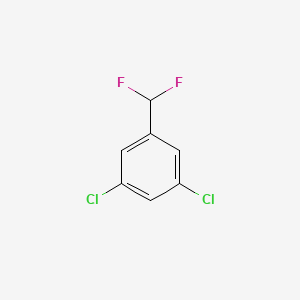

1,3-Dichloro-5-(difluoromethyl)benzene

Description

1,3-Dichloro-5-(difluoromethyl)benzene (C₇H₄Cl₂F₂) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a difluoromethyl (-CF₂H) group at the 5-position. This compound is of significant interest in agrochemical and pharmaceutical research due to the synergistic effects of chlorine and fluorine substituents, which enhance electron-withdrawing properties and metabolic stability . The difluoromethyl group, in particular, offers a balance between lipophilicity and polarity, making it advantageous in drug design for improving bioavailability .

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRDTDWKKHSCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and advanced catalytic systems to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new derivatives.

Oxidation Reactions: The difluoromethyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

Substitution: Products include hydroxylated or aminated derivatives of the original compound.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include simpler hydrocarbons or partially reduced derivatives.

Scientific Research Applications

1,3-Dichloro-5-(difluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used as a probe to study biological processes involving halogenated and fluorinated compounds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new drugs or therapeutic agents.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(difluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and difluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The electronic and steric profiles of halogenated benzene derivatives vary significantly based on substituent type and position. Below is a comparative analysis:

1,3-Dichloro-5-(trifluoromethyl)benzene (C₇H₃Cl₂F₃)

- Structure : Replaces -CF₂H with -CF₃.

- Electronic Effects : The -CF₃ group is more electronegative than -CF₂H, leading to stronger electron-withdrawing effects and reduced reactivity in electrophilic substitution reactions .

- Applications : Widely used in agrochemicals (e.g., herbicides and insecticides) due to its stability under environmental conditions .

1,3-Dichloro-5-(chloromethyl)benzene (C₇H₅Cl₃)

- Structure : Substitutes -CF₂H with -CH₂Cl.

- Reactivity : The -CH₂Cl group is less electronegative, enabling nucleophilic substitution at the benzylic position. This compound serves as an intermediate in polymer and pharmaceutical synthesis .

- Physical Properties : Lower molecular weight (195.47 g/mol) compared to the difluoromethyl analog (213.01 g/mol) .

1,3-Dichloro-5-(difluoromethoxy)benzene (C₇H₄Cl₂F₂O)

Physicochemical Properties

Notes:

- Log P values estimated using fragment-based methods; higher values indicate greater lipophilicity.

- Boiling points extrapolated from analogs with similar substitution patterns.

Biological Activity

1,3-Dichloro-5-(difluoromethyl)benzene, also known by its CAS number 52126-12-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological interactions, mechanisms of action, and applications in scientific research.

This compound can be synthesized through various methods, primarily involving the reaction of 1,3-dichlorobenzene with difluoromethylating agents such as difluoromethyl iodide (CF₂HI) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction typically occurs under elevated temperatures and inert atmospheric conditions to minimize side reactions.

Table 1: Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 1,3-Dichlorobenzene + CF₂HI | K₂CO₃, Pd catalyst, elevated temperature | Variable |

| Method B | 1,3-Dichlorobenzene + difluoromethylating agent | Inert atmosphere, controlled temperature | Variable |

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that facilitate interactions with biological targets. The compound serves as a probe for studying biological processes involving halogenated and fluorinated compounds. Its unique substitution pattern allows it to act as a precursor for synthesizing biologically active molecules.

The mechanisms through which this compound exerts its biological effects include:

- Halogen Bonding : The presence of chlorine and fluorine atoms can create halogen bonds with various biomolecules, influencing their stability and reactivity.

- Hydrophobic Interactions : The difluoromethyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition .

Case Studies and Research Findings

Several studies have investigated the biological implications of halogenated compounds similar to this compound. For instance:

- Study on Enzyme Inhibition : Research has shown that chlorinated compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

- Toxicological Assessments : Toxicity studies have indicated that halogenated compounds can exhibit endocrine-disrupting properties. These findings suggest potential implications for environmental health and safety regulations regarding chemical exposure.

Applications in Scientific Research

The compound is employed in various fields:

- Medicinal Chemistry : Investigated for potential use in drug design due to its ability to modify biological activity through structural alterations.

- Material Science : Explored as a building block for developing materials with specific electronic or optical properties.

- Environmental Chemistry : Used to study the behavior of halogenated compounds in ecological systems and their degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.